molecular formula C6H6O5 B1239355 Fumarylacetic acid

Fumarylacetic acid

Cat. No. B1239355
M. Wt: 158.11 g/mol
InChI Key: SOXXPQLIZIPMIZ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fumarylacetic acid is a 4-oxohex-2-enedioic acid. It is a conjugate acid of a fumarylacetate.

Scientific Research Applications

1. Therapeutic Potential in Multiple Sclerosis

Fumarylacetic acid, as a derivative of fumaric acid, has shown promise in the treatment of multiple sclerosis (MS). Fumaric acid esters have immunomodulatory effects and can reduce peripheral CD4+ and CD8+ T-lymphocytes through apoptosis induction. In vitro studies have indicated their ability to inhibit NF-κB-dependent transcription of TNF-α induced genes in human endothelial cells. Clinical trials have demonstrated significant reductions in the number of gadolinium-enhancing lesions in patients with relapsing-remitting MS (Moharregh-Khiabani et al., 2009).

2. Production and Optimization in Microbial Systems

Research in metabolic engineering has focused on optimizing microbial systems for the efficient production of fumaric acid. Strategies include genetic modifications to increase the flux towards fumaric acid production in organisms like Escherichia coli and Rhizopus oryzae. These modifications have led to increased yields of fumaric acid, showcasing the potential for biotechnological applications (Song & Lee, 2015); (Zhang, Skory, & Yang, 2012).

3. Biomedical Applications

Fumarylacetic acid and its derivatives have various biomedical applications, including use as matrix ingredients in scaffold fabrication for tissue engineering and as components in drug delivery systems. They have shown potential in reducing inflammatory conditions and are being investigated for their neuroprotective effects, particularly in conditions like HIV-associated neurocognitive disorders (Das, Brar, & Verma, 2016).

4. Fumaric Acid in Agriculture

Fumaric acid derivatives have been studied for their impact on meat productivity in cattle. Research indicates that fumaric acid can increase the average daily gain in cattle, suggesting its potential use as an additive in animal feed to improve meat production efficiency (Hutsol & Dmytruk, 2021).

properties

Product Name

Fumarylacetic acid

Molecular Formula

C6H6O5

Molecular Weight

158.11 g/mol

IUPAC Name

(E)-4-oxohex-2-enedioic acid

InChI

InChI=1S/C6H6O5/c7-4(3-6(10)11)1-2-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/b2-1+

InChI Key

SOXXPQLIZIPMIZ-OWOJBTEDSA-N

Isomeric SMILES

C(C(=O)/C=C/C(=O)O)C(=O)O

Canonical SMILES

C(C(=O)C=CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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